Propyl carbamimidothioate;propyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl carbamimidothioate;propyl dihydrogen phosphate is a compound that combines the properties of both carbamimidothioate and dihydrogen phosphate groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The unique combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl carbamimidothioate typically involves the reaction of propylamine with carbon disulfide, followed by the addition of a suitable alkylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamimidothioate group .
For the preparation of propyl dihydrogen phosphate, a common method involves the reaction of propyl alcohol with phosphoric acid. This reaction is typically carried out under acidic conditions to ensure the formation of the dihydrogen phosphate ester .
Industrial Production Methods
Industrial production of propyl carbamimidothioate;propyl dihydrogen phosphate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl carbamimidothioate;propyl dihydrogen phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioate or phosphate group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Propyl carbamimidothioate;propyl dihydrogen phosphate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of propyl carbamimidothioate;propyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The carbamimidothioate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions with proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to propyl carbamimidothioate;propyl dihydrogen phosphate include:
Choline dihydrogen phosphate: Used as a buffer ionic liquid.
l-butyl-3-methylimidazolium dihydrogen phosphate: Used as a catalyst for Mannich reactions and esterifications.
Diammonium hydrogen phosphate: Used as a catalyst for the synthesis of various derivatives.
Uniqueness
This compound is unique due to its combination of carbamimidothioate and dihydrogen phosphate groups, which allows for a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
918415-64-2 |
---|---|
Molekularformel |
C7H19N2O4PS |
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
propyl carbamimidothioate;propyl dihydrogen phosphate |
InChI |
InChI=1S/C4H10N2S.C3H9O4P/c1-2-3-7-4(5)6;1-2-3-7-8(4,5)6/h2-3H2,1H3,(H3,5,6);2-3H2,1H3,(H2,4,5,6) |
InChI-Schlüssel |
IEUCYQQKGAVAPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(O)O.CCCSC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.